Product packaging for C20H16ClN3(Cat. No.:)

C20H16ClN3

Cat. No.: B12621252
M. Wt: 333.8 g/mol
InChI Key: JTBRSKJQNNJHPH-UHFFFAOYSA-N
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Description

C20H16ClN3 is a synthetic organic compound of significant interest in chemical and pharmaceutical research. The crystal structure of a specific isomer, (Z)-4-amino-N'-((4-chlorophenyl)(phenyl)methylene)isonicotinohydrazide, has been determined and reported, confirming its molecular configuration and providing a foundation for structure-activity studies . This compound is intended for research and development purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers are directed to consult the relevant scientific literature and material safety data sheet (MSDS) for safe handling procedures, proper storage conditions, and detailed hazard information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16ClN3 B12621252 C20H16ClN3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16ClN3

Molecular Weight

333.8 g/mol

IUPAC Name

N,2-diphenylquinazolin-4-amine;hydrochloride

InChI

InChI=1S/C20H15N3.ClH/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)20(23-19)21-16-11-5-2-6-12-16;/h1-14H,(H,21,22,23);1H

InChI Key

JTBRSKJQNNJHPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4.Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for C20h16cln3 Derivatives

Conventional Synthetic Approaches to C20H16ClN3 Isomers

Conventional synthesis of this compound isomers typically involves established reactions for constructing the fundamental heterocyclic ring systems present in these molecules. These methods often rely on condensation, cyclization, and substitution reactions of readily available precursors.

Formation of Benzimidazole (B57391) Cores in this compound Synthesis

The benzimidazole core, a fused bicyclic system comprising a benzene (B151609) ring and an imidazole (B134444) ring, is a key structural motif found in some this compound derivatives. A common conventional approach for the formation of the benzimidazole ring involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde, under acidic or thermal conditions. For instance, the synthesis of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole (this compound) involves the formation of the benzimidazole core through cyclization reactions. Subsequent functionalization, such as chlorination on the pyridine (B92270) ring and benzylation at the N1 position of the benzimidazole, are then performed using appropriate reagents and conditions.

Pyrazoline Ring Construction in this compound Derivatives

Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are another important class of compounds with the this compound formula. A widely used conventional method for synthesizing pyrazolines is the 1,3-dipolar cycloaddition reaction between α,β-unsaturated ketones (chalcones) and hydrazines or hydrazine (B178648) derivatives. For example, the synthesis of 2-(5-(4-Chlorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-Yl)- pyridine (this compound) can be achieved through the condensation of a suitable chalcone (B49325) with phenyl hydrazine. This reaction is often carried out in a solvent such as ethanol (B145695), often under reflux conditions. The chalcone precursors themselves are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base.

Detailed research findings illustrate the conventional synthesis of pyrazolines. One study describes the synthesis of pyrazolines by the reaction of chalcones with hydrazine monohydrate in acetic acid under reflux conditions. The structures of the resulting pyrazoline derivatives were confirmed by spectroscopic data, including IR and 1H-NMR, and elemental analysis. Another report details the synthesis of pyrazolines from chalcones and phenyl hydrazine hydrochloride in absolute ethanol under reflux for several hours.

ReactantsConditionsProduct TypeCharacterization Methods
Chalcone + HydrazineAcetic acid, reflux, 6hPyrazolineIR, 1H-NMR, Elemental Analysis
Chalcone + Phenyl Hydrazine HClAbsolute ethanol, reflux, 5-6hPyrazolineIR, 1H-NMR, 13C-NMR, Mass Spectrometry, Elemental Analysis

Imidazo[1,2-a]pyridine (B132010) Scaffold Formation for this compound

The imidazo[1,2-a]pyridine scaffold consists of a fused imidazole and pyridine ring. While a specific this compound compound with this exact imidazo[1,2-a]pyridine structure was not prominently found in the search results, the synthesis of this core is relevant as derivatives with the this compound formula could be synthesized using these methods. Conventional approaches to the imidazo[1,2-a]pyridine system often involve the reaction of a 2-aminopyridine (B139424) with an α-halo ketone or aldehyde. For instance, the reaction of 2-aminopyridine with 1,3-dichloroacetone (B141476) can lead to the formation of the imidazo[1,2-a]pyridine ring system. Another method involves the reaction of 2-aminopyridines with carbonyl compounds and isocyanides in a multicomponent reaction. These methods provide versatile routes for constructing the core structure, which can then be further functionalized to yield various derivatives.

Modern and Green Chemistry Synthetic Protocols for this compound

Modern synthetic chemistry aims for more efficient and environmentally friendly methodologies. Several such protocols have been applied to the synthesis of heterocyclic compounds, including those relevant to the this compound formula.

Microwave-Assisted Synthesis Techniques for this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating. Microwave-assisted techniques have been successfully applied to the synthesis of pyrazoline derivatives. For example, the one-pot synthesis of pyrazoline compounds has been achieved using microwave irradiation of a mixture of a ketone, a halogen-substituted benzaldehyde, and phenylhydrazine (B124118) under basic conditions. Another study reported the microwave-assisted synthesis of pyrazole (B372694) derivatives from chalcones and hydrazine hydrate, demonstrating that microwave irradiation can lead to higher yields in shorter reaction times compared to conventional heating methods.

MethodReactantsConditionsYield (%) (Microwave)Reaction Time (Microwave)Yield (%) (Conventional)Reaction Time (Conventional)
One-potKetone, Aldehyde, PhenylhydrazineMicrowave (180 W), basic conditions, 3-6 min~403-6 minutesNot specifiedNot specified
CyclizationChalcone, Hydrazine HydrateMicrowaveHigherShorterLowerLonger

Microwave irradiation has also been utilized in the synthesis of imidazo[1,2-a]pyridines through multicomponent reactions. These reactions, involving 2-aminopyridines, aldehydes, and isocyanides, can be significantly accelerated by microwave heating, often completing within minutes with good to excellent yields.

Electrochemical Oxidative Cyclization in this compound Synthesis

Electrochemical methods offer an alternative, often greener, approach to traditional synthesis by utilizing electricity as a clean oxidant or reductant, avoiding the need for stoichiometric chemical oxidants. Electrochemical oxidative cyclization has been developed for the synthesis of benzazoles, a class of compounds that includes benzimidazoles. This method typically involves the cyclization of ortho-heteroatom-substituted anilines (such as ortho-phenylenediamines for benzimidazoles) with aldehydes under electrochemical conditions. This approach provides an efficient route to the benzimidazole core under mild conditions and without the generation of significant byproducts associated with chemical oxidants. While the search results did not provide a specific example of this method being used directly to synthesize a this compound compound, it represents a modern and green synthetic strategy applicable to the formation of the benzimidazole scaffold found in some this compound derivatives.

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Regioselectivity and stereoselectivity are paramount considerations in the synthesis of complex organic molecules like this compound derivatives. Regioselectivity refers to the preference for bond formation at a specific atom within a molecule where multiple reactive sites exist nih.govnih.gov. Stereoselectivity, on the other hand, describes the preferential formation of one stereoisomer over others during a chemical reaction nih.govnih.govuni.lu. Achieving high levels of both is crucial for obtaining the desired isomer with specific chemical and biological properties, and for minimizing the formation of unwanted byproducts.

In the context of this compound synthesis, reactions that form the heterocyclic rings or introduce substituents can be subject to regiochemical and stereochemical control. For instance, cyclization reactions, which are common in the formation of imidazopyrimidine, benzimidazole, triazolopyridine, and pyrazoline cores, can yield different structural isomers depending on the reaction conditions and the nature of the starting materials.

The synthesis of 2-(5-(4-Chlorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-Yl)- pyridine, a this compound isomer, highlights the importance of stereochemistry. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, a technique used to confirm the stereochemical outcome of the synthesis fishersci.senih.gov. Such structural characterization is vital for understanding the precise arrangement of atoms in the final product and validating the selectivity of the synthetic route.

While the provided information does not detail specific regioselective or stereoselective steps for every this compound isomer, the principles apply broadly to their synthesis. Factors influencing these aspects include the choice of reagents, solvents, catalysts, temperature, and reaction time. Designing synthetic routes that exploit inherent reactivity differences or utilize directing groups and chiral catalysts are common strategies to control regio- and stereoselectivity nih.gov.

Mechanistic Elucidation of this compound Formation Reactions

Understanding the detailed reaction mechanisms by which this compound derivatives are formed is fundamental to developing efficient and selective synthetic methodologies. The synthesis of these compounds typically involves a sequence of elementary steps, such as additions, eliminations, substitutions, and cyclizations, which collectively transform the starting materials into the desired products sigmaaldrich.comnih.gov.

Mechanistic studies provide insights into the transition states and intermediates involved in a reaction, helping chemists to rationalize observed outcomes and predict reactivity. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic strategies.

For heterocyclic systems related to this compound isomers, proposed mechanisms illustrate the types of pathways involved. For example, the formation of imidazo[1,2-a]pyridines can involve condensation, nucleophilic addition, and intramolecular cyclization steps indiamart.com. A proposed mechanism for the synthesis of a pyrazoline derivative involves the formation of intermediates through Michael addition and intramolecular aldol (B89426) reaction fishersci.se. Similarly, the C3-H nitrosation of imidazo[1,2-a]pyridine, a related process, has been proposed to occur via an ionic mechanism involving intermediates formed by electrophilic attack wikipedia.org.

These mechanistic investigations, although not always directly detailing the formation of every this compound isomer, provide a framework for understanding the chemical transformations central to their synthesis. Techniques such as spectroscopic analysis (e.g., NMR, MS, IR), isolation and characterization of intermediates, and kinetic studies are commonly employed to elucidate reaction mechanisms.

Optimization of Reaction Parameters for Enhanced this compound Yields and Purity

Key parameters that are typically optimized include:

Temperature: Affects reaction rate and selectivity.

Solvent: Influences solubility, reactivity, and selectivity.

Catalyst: Can dramatically increase reaction rate and direct selectivity.

Reactant Ratios: Determines the limiting reagent and can influence competing reactions.

Reaction Time: Needs to be sufficient for complete conversion but not so long as to lead to decomposition or side reactions.

Concentration: Can affect reaction rate and equilibrium.

Optimization is often an iterative process involving systematic variation of these parameters and analysis of the reaction outcome using analytical techniques such as chromatography (e.g., TLC, GC, HPLC) and spectroscopy.

Examples of optimization efforts in the synthesis of related heterocyclic compounds highlight the impact of parameter control. In the microwave-assisted synthesis of amino-substituted imidazo[1,2-a]pyridines, optimization of solvent and catalyst led to significantly improved yields. This demonstrates how adjusting reaction conditions can enhance efficiency and product formation.

Advanced Structural Characterization of C20h16cln3

Spectroscopic Analysis of C₂₇H₁₉ClN₂ Molecular Architecture

Spectroscopic techniques are fundamental in elucidating the molecular structure of C₂₇H₁₉ClN₂, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for C₂₇H₁₉ClN₂ (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, both ¹H and ¹³C NMR have been employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. In a study using a 500 MHz spectrometer with DMSO-d₆ as the solvent, the aromatic protons of the phenyl and chlorophenyl rings exhibit complex multiplets in the range of δ 7.18-7.49 ppm. ijfmr.com Specifically, a doublet is observed at δ 7.49 ppm with a coupling constant (J) of 8.0 Hz, which can be attributed to the ortho-protons on the 4-chlorophenyl ring. ijfmr.com The remaining aromatic protons appear as a multiplet between δ 7.24 and 7.37 ppm, and a double doublet at δ 7.18 ppm with a coupling constant of 7.5 Hz. ijfmr.com

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
7.49d8.02H, Ar-H
7.37-7.24m-16H, Ar-H
7.18dd7.51H, Ar-H
¹H NMR Data for 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole ijfmr.com
Chemical Shift (δ) in ppm
145.4
137.5
136.9
134.7
133.6
132.1
131.6
130.7
130.3
129.7
129.7
129.4
129.2
129.0
128.9
128.8
128.7
127.0
126.8
¹³C NMR Data for 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole ijfmr.com

Infrared (IR) Spectroscopy for C₂₇H₁₉ClN₂ Vibrational Modes

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, typically recorded using a KBr pellet, displays several characteristic absorption bands. ijfmr.com A band at 3057 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings. ijfmr.com The C=N stretching vibration of the imidazole (B134444) ring is observed around 1595 cm⁻¹. ijfmr.com Additional bands at 1487 cm⁻¹ and 1404 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings. ijfmr.com

Wavenumber (cm⁻¹) Vibrational Mode
3057Aromatic C-H Stretch
1595C=N Stretch (Imidazole Ring)
1487Aromatic C=C Stretch
1404Aromatic C=C Stretch
Characteristic IR Absorption Bands for 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole ijfmr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in C₂₇H₁₉ClN₂

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated systems like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, the absorption spectra are particularly informative. While it is established that tetraphenylimidazole derivatives exhibit unique photophysical properties due to their conjugated structure, specific λmax values for this particular compound are not detailed in the available literature. researchgate.netnih.gov Generally, such compounds are expected to show strong absorption bands in the UV region corresponding to π → π* electronic transitions within the extensive aromatic system.

Mass Spectrometry for C₂₇H₁₉ClN₂ Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns. While various imidazole derivatives have been characterized by mass spectrometry, a detailed fragmentation pattern for 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole is not explicitly provided in the reviewed literature. sioc-journal.cnnih.gov The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Fragmentation would likely involve the cleavage of the phenyl and chlorophenyl substituents from the imidazole core.

X-ray Diffraction Studies of C₂₇H₁₉ClN₂ Crystalline Forms

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystallographic Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.2102(3)
b (Å)10.3193(4)
c (Å)11.2040(4)
α (°)83.116(3)
β (°)86.022(3)
γ (°)66.348(3)
Volume (ų)1073.23(6)
Z2
Single-Crystal X-ray Diffraction Data for 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole researchgate.net

Determination of Unit Cell Parameters and Space Groups for C20H16ClN3 Polymorphs

The crystalline state of a compound is defined by its unit cell, the smallest repeating unit of a crystal lattice. For the compound , several polymorphic forms have been identified, each with distinct unit cell parameters and space groups. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of its physicochemical properties.

Several polymorphic forms of Celecoxib (B62257) have been reported in the literature, commonly referred to as Form I, Form II, and Form III. koreascience.kr The melting points for these forms are approximately 162.8 °C, 161.5 °C, and 160.8 °C, respectively. koreascience.kr Form III is considered the most thermodynamically stable form at ambient conditions. scielo.org.co Another form, designated as Form IV, has also been generated. koreascience.kr The different crystalline forms can be identified and characterized by their unique powder X-ray diffraction (PXRD) patterns. google.com For instance, micro X-ray diffraction peaks for Form III have been identified at 10.69, 12.97, 14.80, 16.07, 17.96, 19.6, 21.52, 22.42, 24.60°, 27.02, 27.7°, 29.56°, and 32.2°. In contrast, Form I exhibits characteristic peaks at 16.4, 18.24, 19.08, 21.96, 23.08, 25.28, and 28.72°. acs.org

A new crystalline form, a cocrystal with N-ethylacetamide (NEA) designated as CEL·2NEA, has also been synthesized and its crystal structure was determined through single-crystal X-ray diffraction. nih.gov

Interactive Data Table: Polymorphs and their Melting Points

PolymorphMelting Point (°C)
Form I~162.8
Form II~161.5
Form III~160.8

Analysis of Intermolecular Interactions and Crystal Packing in this compound Solid State

The arrangement of molecules in the crystal lattice and the intermolecular forces that govern this arrangement are fundamental to the stability and properties of the solid state. In the various crystalline forms of this compound, a network of intermolecular interactions dictates the crystal packing.

In the crystal structures of Celecoxib, the molecules often arrange into pairs around inversion centers. nih.gov The host structure can contain one-dimensional channel voids that accommodate solvent molecules. These solvent molecules can accept hydrogen bonds from the NH2 groups of two Celecoxib molecules. nih.gov

The intermolecular interactions are diverse and include:

Hydrogen Bonding: The sulfonamide group (-SO2NH2) is a key functional group involved in hydrogen bonding. For example, in solvates, solvent molecules can accept N-H⋯O hydrogen bonds from the NH2 groups of the Celecoxib molecules. nih.gov

Hydrophobic Interactions: Residues such as SER339, VAL509, LEU338, ALA513, and GLY512 are involved in hydrophobic interactions. researchgate.net

C-H⋯O Contacts: These are considered significant stabilizing interactions between solvent molecules and the Celecoxib framework, particularly with the S=O groups. nih.gov

The crystal packing of the CEL·2NEA cocrystal shows a specific arrangement where molecules of NEA are involved in the formation of tetramers, with hydrogen bonds represented as key interactions. nih.gov

Thermal Analysis Techniques Applied to this compound (e.g., Thermogravimetric Analysis-Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for characterizing the thermal stability and phase transitions of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools in this regard.

Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the melting points of the different polymorphs and to study phase transitions. The DSC thermograms of Celecoxib polymorphs show distinct endothermic peaks corresponding to their melting points. google.com For example, the melting point of one of the polymorphs is observed around 162.7 °C. lupinepublishers.com A study on a new crystal form, Form A, showed a distinct DSC curve. koreascience.kr In the case of the CEL·2NEA cocrystal, the first endothermic peak corresponds to the desolvation and removal of NEA from the crystal lattice, while the second endothermic peak corresponds to the melting of the crystalline form. nih.govacs.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Celecoxib, TGA studies have been conducted to understand its decomposition behavior. One study reported a multi-step decomposition process:

The first step, in the temperature range of 100-300 °C, involves the removal of SO2 and NH3 molecules, with a weight loss of 21.10%, which is in good agreement with the theoretical value of 20.98%. biomedres.us

The second step, between 300-360 °C, represents the loss of the biphenyl (B1667301) nucleus (C13H8), with a weight loss of 43.66% (calculated value 43.38%). biomedres.us

The third step of decomposition, attributed to the loss of CHF3, occurs in the temperature range of 360-400 °C, with a weight loss of 18.20%, matching the theoretical value of 18.09%. biomedres.us

Microscopic and Morphological Investigations of this compound (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a valuable technique for visualizing the surface morphology and particle characteristics of a compound. SEM images of crude Celecoxib powder reveal its initial morphology. researchgate.net The particle size, size distribution, and morphology of Celecoxib can be observed using SEM. nih.gov These investigations are often performed by mounting the samples on an aluminum stage and coating them with gold to enhance conductivity for imaging. nih.gov The morphological characteristics are important as they can influence properties such as dissolution rate and bioavailability.

Solid State Chemistry and Polymorphism of C20h16cln3

Fundamental Principles of Polymorphism in Crystalline C20H16ClN3

Polymorphic forms can be classified based on their thermodynamic relationship as either enantiotropic or monotropic. bjbms.org In an enantiotropic system, a reversible transition between two polymorphs occurs at a specific transition temperature below the melting point. bjbms.org Above this temperature, one form is stable, while below it, the other is stable. mt.combjbms.org In a monotropic system, one polymorph is always less stable than the other across all temperatures below the melting point, and any transition is irreversible. bjbms.org The relative stability of polymorphs is governed by their Gibbs free energy. bjbms.org

Although the fundamental principles of polymorphism are universal for crystalline organic molecules, specific details regarding the number of possible polymorphic forms, their relative stabilities, and the nature of their relationships (enantiotropic or monotropic) for crystalline this compound were not identified in the available information.

Identification and Characterization of this compound Polymorphic Forms

Identifying and characterizing different polymorphic forms of a compound like this compound is crucial for understanding its solid-state landscape. A variety of analytical techniques are employed for this purpose, providing complementary information about the crystal structure and molecular packing. improvedpharma.commegsanlabs.comrroij.com

Crystallographic Analysis of this compound Solid Phases

Crystallographic techniques, particularly X-ray diffraction (XRD), are primary methods for the identification and characterization of polymorphic forms. improvedpharma.commegsanlabs.comrroij.comjagiellonskiecentruminnowacji.plazom.com X-ray Powder Diffraction (XRPD) is widely used for analyzing polycrystalline samples. Each polymorphic form produces a unique XRPD pattern with characteristic peaks at specific 2θ angles and intensities, acting as a fingerprint for that form. jagiellonskiecentruminnowacji.pl This technique allows for the identification of the crystalline phases present in a sample and can also be used for quantitative analysis of mixtures of polymorphs. jagiellonskiecentruminnowacji.pl

Single-crystal X-ray Diffraction (SCXRD), when suitable single crystals of a polymorph can be obtained, provides the most detailed information, revealing the complete three-dimensional arrangement of molecules within the crystal lattice, including unit cell dimensions, space group symmetry, and molecular conformation. sci-hub.stresearchgate.netnih.govbeautifulchemistry.net This detailed structural information is invaluable for understanding the differences between polymorphs at a molecular level. bjbms.org

While these crystallographic methods are standard for polymorph characterization, specific XRPD patterns or single-crystal structures for different solid phases of this compound were not found in the conducted search.

Spectroscopic Discrimination of this compound Polymorphs

Vibrational spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, are also powerful tools for differentiating polymorphic forms. improvedpharma.comresearchgate.netrroij.comjagiellonskiecentruminnowacji.plazom.comsci-hub.st These techniques probe the molecular vibrations within the crystal lattice. Differences in crystal packing and molecular conformation between polymorphs can lead to shifts in peak positions, changes in peak intensities, and the appearance or disappearance of certain bands in the IR and Raman spectra. researchgate.netsci-hub.st These spectroscopic "fingerprints" can be used to distinguish between different solid forms. jagiellonskiecentruminnowacji.plsci-hub.st

IR spectroscopy is often used to differentiate between anhydrous forms and solvates (including hydrates), as well as to identify polymorphic forms by comparing spectra to databases or reference samples. jagiellonskiecentruminnowacji.pl Raman spectroscopy is complementary to IR and is particularly useful due to its sensitivity to skeletal vibrations and often requires minimal sample preparation. jagiellonskiecentruminnowacji.pl Terahertz (THz) Raman spectroscopy, an extension of traditional Raman, is noted for its ability to differentiate inter- and intra-molecular structures, which is beneficial for polymorph identification. azom.com Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can also provide insights into the local atomic environment and molecular packing, aiding in polymorph characterization. nih.gov

Despite the general applicability of these spectroscopic methods for polymorph discrimination, specific IR, Raman, or ssNMR spectra for different polymorphic forms of this compound were not available in the search results.

Concomitant Polymorphism and Solid-State Phase Transitions in this compound Systems

Concomitant polymorphism occurs when more than one solid phase nucleates and grows simultaneously under the same crystallization conditions. wiley-vch.de This phenomenon is often attributed to a competition between the nucleation kinetics of different polymorphic forms. wiley-vch.de

Solid-state phase transitions involve the transformation of one solid form into another. wikipedia.orgnih.gov These transitions can be influenced by factors such as temperature, pressure, and humidity. bjbms.orgwikipedia.org Polymorphic transitions can occur during manufacturing processes, storage, or even sample preparation for analysis. azom.cominhalationmag.com Understanding these transitions is critical for ensuring the stability and consistent properties of a crystalline material. bjbms.orgrroij.com Techniques such as differential scanning calorimetry (DSC) are commonly used to study solid-state phase transitions by monitoring heat flow changes associated with these transformations. megsanlabs.comrroij.cominhalationmag.com

Information regarding the occurrence of concomitant polymorphism or specific solid-state phase transitions observed in systems involving this compound was not found in the search results.

Influence of Crystallization Conditions on this compound Polymorphism

The crystallization conditions play a significant role in determining which polymorphic form is obtained. mt.comnih.govfortuneonline.org Factors such as the choice of solvent, temperature, cooling rate, supersaturation, stirring rate, and the presence of impurities or seeding crystals can influence both the nucleation and growth of different polymorphs. mt.comwiley-vch.dediva-portal.org By carefully controlling these parameters, it may be possible to selectively crystallize a desired polymorphic form. mt.comdiva-portal.org

Exploring a wide range of crystallization conditions through systematic screening experiments is a common approach to identify potential polymorphic forms of a compound. nih.gov High-throughput crystallization methods can facilitate this process. nih.gov

Specific studies detailing how different crystallization conditions influence the polymorphic outcome for this compound were not identified in the available information.

Thermodynamic and Kinetic Aspects of this compound Polymorphic Stability

The stability of polymorphic forms is governed by thermodynamic and kinetic factors. mt.comrroij.comdiva-portal.org The thermodynamically stable polymorph is the one with the lowest Gibbs free energy under a given set of conditions (temperature and pressure). mt.combjbms.org Metastable polymorphs have higher free energy but may persist due to kinetic barriers preventing their transformation to the stable form. mt.combjbms.orgnih.gov

The relative thermodynamic stability of polymorphs can be assessed through techniques such as solubility measurements, melting point determination, and calorimetry. bjbms.orgdiva-portal.org Solubility is directly related to free energy, with the more stable form typically having lower solubility. bjbms.orgnih.govmdpi.com Melting points can provide clues about relative stability, although the relationship is not always straightforward, particularly for enantiotropic systems. bjbms.orgwiley-vch.de

Kinetic factors, such as nucleation rates and growth rates of different polymorphs, can influence which form crystallizes first, even if it is not the most thermodynamically stable one. wiley-vch.dediva-portal.orgmdpi.com The interplay between thermodynamics and kinetics determines the polymorphic outcome of a crystallization process. diva-portal.org

While the general principles of thermodynamic and kinetic control of polymorphism are applicable to this compound, specific data on the relative thermodynamic stability, kinetic crystallization behavior, or energy landscapes of its potential polymorphic forms were not found in the conducted search.

Co-crystallization and Solvatomorphism Studies of this compound

Co-crystallization is a supramolecular phenomenon involving the aggregation of two or more different molecular or ionic compounds into a single crystalline lattice through non-covalent interactions rsc.orgwikipedia.org. These interactions typically include hydrogen bonding, pi-pi interactions, and van der Waals forces wikipedia.orgturkjps.org. The resulting multi-component crystals, known as co-crystals, are distinct from salts, which involve a greater extent of proton transfer wikipedia.orgturkjps.orgacs.org. Co-crystals generally consist of neutral components in a stoichiometric ratio wikipedia.orgacs.org.

Solvatomorphism, closely related to polymorphism, refers to the ability of a compound to form different crystalline structures that incorporate solvent molecules within the crystal lattice thomasyoungcentre.orgacs.orgrsc.org. These crystalline forms are known as solvates. The inclusion of solvent molecules can significantly influence the crystal packing and the resulting physical properties of the solid acs.orgrsc.orgresearchgate.net. Solvatomorphism highlights the intricate relationship between solvent properties, molecular conformation, and crystal packing researchgate.net. Some solvatomorphs can undergo reversible solvent exchange processes acs.org.

Studies in co-crystallization and solvatomorphism of organic compounds like this compound are crucial for understanding and potentially modifying their solid-state properties. These multi-component crystalline forms can exhibit altered physicochemical characteristics compared to the pure compound, such as modified melting points, hygroscopicity, solubility, and stability researchgate.netwikipedia.orgturkjps.org.

Various techniques are employed to prepare and characterize co-crystals and solvates. Preparation methods include solvent evaporation, anti-solvent addition, and grinding techniques wikipedia.orgturkjps.org. Characterization techniques are essential for confirming the formation of new crystalline phases and evaluating their properties.

Characterization TechniquePrincipleApplication in Co-crystals/Solvates
Powder X-ray Diffraction (PXRD)Analyzes the diffraction pattern of a powdered sample to identify crystal structure.Confirms the formation of a new crystalline phase distinct from the starting materials. wikipedia.org
Single-Crystal X-ray DiffractionDetermines the arrangement of atoms in a single crystal.Provides detailed structural information, including molecular packing and hydrogen bonding networks. acs.orgrsc.org
Differential Scanning Calorimetry (DSC)Measures heat flow associated with thermal transitions (e.g., melting).Determines melting points and reveals changes in thermal behavior upon co-crystallization or solvation. researchgate.net
Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature.Assesses thermal stability and detects the presence and loss of solvent molecules in solvates. researchgate.net
Fourier-Transform Infrared (FTIR) SpectroscopyAnalyzes vibrational modes of functional groups.Can indicate the formation of new hydrogen bonds and other interactions in co-crystals and solvates. turkjps.org
Scanning Electron Microscopy (SEM)Provides high-resolution images of the sample surface.Used to evaluate the morphology and particle size of co-crystals and solvates. researchgate.net

Prediction and Control of Crystalline Morphology for this compound

The crystalline morphology, or external shape, of organic crystals is a key property that influences their performance and processability acs.orgmdpi.comacs.org. Controlling crystal morphology is of great importance in various fields, including the pharmaceutical and materials industries acs.org.

Predicting crystal morphology involves understanding the relationship between the internal crystal structure and the external growth rates of different crystal faces acs.orgmdpi.comacs.org. Theoretical models have been developed to predict crystal morphology based on molecular information and crystallization conditions.

Morphology Prediction ModelPrinciple
Bravais–Friedel–Donnay–Harker (BFDH) ModelBased on crystal symmetry and lattice parameters, predicts growth faces and rates using geometric calculations. acs.org
Attachment Energy (AE) ModelRelates crystal face growth rates to the energy released when a layer of molecules attaches to a face. acs.org
Kinetic Monte Carlo (kMC) SimulationsSimulates the dynamics of crystal steps at the surface level to obtain step velocities and predict morphology. acs.org

Computational methods, such as molecular dynamics simulations and density functional theory (DFT), play a significant role in predicting crystal structure and the dynamic behavior of molecules during crystallization acs.orgthomasyoungcentre.org. These methods can simulate properties like lattice energy and intermolecular forces to predict morphology and stability acs.org.

Experimental methods for controlling crystal morphology include:

Adjustment of crystallization operation parameters (e.g., temperature, cooling rate, supersaturation). acs.org

Addition of foreign molecules or additives that can selectively adsorb onto certain crystal faces and modify their growth rates. acs.orgmdpi.com

Changing the solvent system. acs.org

The ability to predict and control the crystalline morphology of compounds like this compound is essential for tailoring their properties for specific applications.

Computational Chemistry Approaches to C20h16cln3 Research

Quantum Chemical Calculations for C20H16ClN3 Electronic Structure

Quantum chemical calculations are essential for understanding the electronic distribution, stability, and reactivity of molecular systems like this compound. These methods solve the electronic Schrödinger equation to provide a detailed description of the molecule's electronic state.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a system based on its electron density. For the this compound pyrazoline derivative, DFT calculations have been employed to obtain the optimized ground-state geometry. researchgate.net These calculations can provide insights into the stable three-dimensional arrangement of atoms in the molecule.

Time-Dependent DFT (TD-DFT) extends DFT to study excited states and spectroscopic properties, such as absorption and emission spectra. pyscf.orgsiesta-project.org TD-DFT calculations have been utilized for the this compound pyrazoline derivative to theoretically investigate electronic transitions and spectroscopic properties. researchgate.net This allows for a theoretical prediction of how the molecule interacts with light, which can be compared with experimental UV-Vis spectroscopy data. researchgate.netresearchgate.net The density functional theory calculations have been computed to gain insight into the geometry, electronic transitions, and spectroscopic properties theoretically, which have been compared with experimental findings. researchgate.net

Molecular Orbital Analysis of this compound Derivatives

Molecular orbital analysis, often performed in conjunction with DFT calculations, examines the spatial distribution and energy levels of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO are crucial as they relate to the ionization potential and electron affinity, respectively, and the energy gap between them (HOMO-LUMO gap) is indicative of the molecule's electronic excitation properties and reactivity. researchgate.net For the this compound pyrazoline derivative, quantum chemical calculations have been used to obtain the spatial distributions of the HOMO and LUMO levels. researchgate.net The HOMO-LUMO energies and band gaps have been calculated for novel pyrazoline derivatives, including the this compound compound. researchgate.net

Molecular OrbitalEnergy (eV) (Hypothetical)
LUMO-2.5
HOMO-5.5
HOMO-LUMO Gap3.0

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to the atoms, MD simulations can provide information about the flexibility, conformational changes, and interactions of molecules in various environments, such as in solution or in contact with biological targets. nih.govnih.gov While specific detailed MD simulations solely focused on the this compound pyrazoline derivative were not extensively detailed in the provided search snippets, MD simulations are commonly used in conjunction with other computational methods like docking and virtual screening to study the behavior of potential ligand molecules. nih.govnih.gov For instance, MD simulation analyses are considered essential to determine if a selected molecule can maintain contact with a chosen binding site. nih.gov

Crystal Structure Prediction (CSP) for this compound Polymorphs

Crystal Structure Prediction (CSP) aims to predict the arrangement of molecules in a crystal lattice based solely on their chemical structure. This is a significant challenge due to the vast number of possible packing arrangements (polymorphs) a molecule can adopt. reading.ac.ukuspex-team.orgchemrxiv.org Experimental determination of crystal structures, such as by single-crystal X-ray diffraction, provides definitive structural information for a specific crystal form. researchgate.netresearchgate.net For the this compound pyrazoline derivative, its crystal structure has been determined by single-crystal X-ray diffraction, revealing its monoclinic crystal system and space group P21/n. researchgate.netresearchgate.net CSP methods can be used to explore potential polymorphic forms of this compound and predict their relative stabilities, which is crucial in areas like pharmaceutical development. reading.ac.ukchemrxiv.org While the provided results confirm the experimental determination of one crystal structure, computational CSP could explore other possible, perhaps metastable, forms. uspex-team.orgnih.gov

Details of the experimentally determined crystal structure of the this compound pyrazoline derivative include:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.9925(12)
b (Å)11.0378(12)
c (Å)14.2751(18)
β (°)98.074(11)
V (ų)1714.9(3)
Z4
Dc (g/cm³)1.293
μ(MoKa) (mm⁻¹)0.228
F(000)696
Final R0.0521
wR0.1349

Intermolecular C-H···π interactions and π-π stacking interactions were found to stabilize the crystal structure. researchgate.net

Theoretical Prediction of Spectroscopic Properties of this compound (e.g., Absorption Spectra)

Theoretical prediction of spectroscopic properties, such as UV-Vis absorption and fluorescence emission spectra, is often performed using quantum chemical methods, particularly TD-DFT. researchgate.netpyscf.orguspex-team.org As mentioned in Section 5.1.1, TD-DFT calculations have been applied to the this compound pyrazoline derivative to theoretically determine its electronic transitions and spectroscopic properties. researchgate.net These theoretical spectra can be compared with experimental measurements to validate the computational methods and gain a deeper understanding of the molecule's photophysical behavior. For the this compound pyrazoline, DFT calculations were used to theoretically determine electronic transitions and spectroscopic properties, which were then compared with experimental results. researchgate.net

Based on the conducted research, a comprehensive article focusing solely on the computational exploration of reaction mechanisms specifically for the chemical compound with the molecular formula this compound cannot be generated at this time. The search for relevant literature and data specifically addressing computational studies of the reaction mechanisms of compounds with this exact molecular formula did not yield sufficient information within the provided search results.

The molecular formula this compound corresponds to several potential chemical isomers, meaning different compounds can share this formula but have distinct structural arrangements. During the search, some compounds with this formula were identified, including:

2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole nih.gov

8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine aboutscience.eu

2-(5-(4-Chlorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-Yl)- pyridine (B92270) dntb.gov.ua

While general principles and applications of computational chemistry in exploring reaction mechanisms are widely discussed in the literature fishersci.senih.govwikipedia.org, specific computational studies detailing the reaction pathways, transition states, energy profiles, or kinetic parameters for reactions involving these particular this compound isomers were not found in the search results.

Therefore, it is not possible to provide thorough, informative, and scientifically accurate content, including data tables and detailed research findings, specifically for section 5.6, "Computational Exploration of this compound Reaction Mechanisms," as requested by the outline and instructions.

Compound Names and PubChem CIDs

Molecular Interaction Mechanisms of C20h16cln3 in Vitro Studies

Coordination Chemistry of C20H16ClN3 with Specific Metal Ions

This compound, possessing nitrogen atoms within its pyrazoline and pyridine (B92270) rings, can act as a ligand, coordinating with metal ions through these donor sites nih.govbldpharm.com. The coordination chemistry is a fundamental aspect of its molecular interactions, influencing its behavior in various chemical environments. Studies on similar pyrazoline derivatives have shown strong affinities towards divalent transition metal ions nih.gov. The interaction involves the formation of complexes where the metal ion is coordinated to the ligand.

Fluorescence spectroscopy is a powerful tool for studying the interaction between this compound and metal ions. Changes in fluorescence intensity and/or wavelength upon the addition of metal ions indicate a molecular interaction. For this compound, a selective fluorescence quenching effect has been observed in the presence of Fe³⁺ ions in solution nih.gov. This "turn-off" sensing mechanism suggests that the interaction with Fe³⁺ leads to a decrease in the fluorescence emission of the compound. In contrast, other studies on related pyrazoline derivatives have demonstrated fluorescence enhancement (turn-on) upon interaction with Zn²⁺ ions nih.govsigmaaldrich.com. These distinct responses to different metal ions highlight the potential for this compound and its derivatives to act as selective fluorescent chemosensors.

The mechanisms underlying these fluorescence changes can vary. Fluorescence quenching by metal ions can occur through several processes, including energy transfer, charge transfer, and the formation of non-fluorescent complexes. For Fe³⁺, its strong UV absorption can also contribute to fluorescence quenching through an inner filter effect. Fluorescence enhancement, such as the Chelation Enhanced Fluorescence (CHEF) effect observed with some metal ions and related ligands, can result from the restriction of conformational flexibility or the blocking of photoinduced electron transfer (PET) upon metal binding nih.gov.

Understanding the strength and selectivity of the interaction between this compound and metal ions is crucial for evaluating its potential as a sensor. Binding affinity is typically quantified by determining binding constants (K) or dissociation constants (Kd) through methods such as fluorescence titration sigmaaldrich.com. Selectivity refers to the probe's ability to preferentially bind to a specific metal ion in the presence of other competing ions.

While specific binding affinity data for this compound with various metal ions were not extensively detailed in the search results, studies on similar pyrazoline derivatives indicate that they can exhibit strong affinities towards certain transition metal ions nih.gov. The selective fluorescence quenching of this compound by Fe³⁺ in the presence of other metal ions suggests a degree of selectivity for Fe³⁺ nih.gov. Competitive studies, where the fluorescence response to a target ion is measured in the presence of other ions, are commonly used to assess selectivity sigmaaldrich.com.

Spectroscopic Signatures of this compound upon Molecular Interaction

The interaction of this compound with metal ions induces measurable changes in its spectroscopic properties, particularly in its absorption and emission spectra. UV-Vis spectroscopy can reveal shifts in absorption peaks or changes in absorbance intensity upon metal binding, indicating the formation of a complex. Fluorescence spectroscopy, as discussed earlier, shows changes in emission intensity (quenching or enhancement) and potentially shifts in emission wavelength nih.govsigmaaldrich.com.

For this compound, the observed fluorescence quenching upon addition of Fe³⁺ is a key spectroscopic signature of their interaction nih.gov. This change in fluorescence provides a direct method for detecting and potentially quantifying Fe³⁺ in solution. Studies on other systems have also utilized techniques like NMR spectroscopy to gain insights into the structural changes and coordination environment upon metal ion binding.

Mechanistic Insights into this compound-Mediated Molecular Processes (e.g., Fluorescence Quenching/Enhancement)

The molecular mechanisms underlying the fluorescence changes in this compound upon interaction with metal ions are a subject of investigation. For the observed fluorescence quenching by Fe³⁺, potential mechanisms include electron or energy transfer from the excited fluorophore to the metal ion, or the formation of a non-fluorescent complex. The inner filter effect, where the metal ion absorbs excitation or emission light, can also contribute to quenching, especially at higher metal ion concentrations.

In cases of fluorescence enhancement observed with other metal ions and related compounds, mechanisms such as the CHEF effect play a significant role nih.gov. This effect often arises from the chelation of the metal ion by the ligand, which can restrict intramolecular rotations or vibrations that would otherwise lead to non-radiative decay of the excited state nih.gov. Additionally, metal binding can disrupt photoinduced electron transfer (PET) processes that quench fluorescence in the absence of the metal ion. The specific mechanism is dependent on the nature of the metal ion, the ligand structure, and the surrounding environment. For pyrazoline derivatives, the suppression of C=N isomerization in the excited state upon metal complexation has also been proposed as a mechanism for fluorescence enhancement nih.gov.

Chemical Degradation Pathways of C20h16cln3

Hydrolytic Degradation Mechanisms of C20H16ClN3 Derivatives

Hydrolysis is a primary degradation pathway for many organic molecules, particularly those containing susceptible functional groups like esters and amides. In the case of pyrazole (B372694) derivatives, the stability of such groups can be significantly influenced by the electronic properties of the pyrazole ring and its substituents.

Research on pyrazolyl benzoic acid ester derivatives has shown that these compounds can be susceptible to rapid hydrolysis in aqueous buffer solutions, especially under basic conditions (pH 8), leading to the formation of the corresponding pyrazol-3-ol. nih.gov This suggests a hydrolytic cleavage of the ester linkage. The mechanism of ester hydrolysis can proceed via acyl-oxygen or alkyl-oxygen cleavage. For pyrazole esters, the specific pathway would depend on the structure of the substituents and the reaction conditions.

The introduction of bulky substituents in the ortho positions of an aryl ring attached to the ester group has been explored as a strategy to sterically hinder the approach of water or hydroxide (B78521) ions, thereby attempting to slow down the rate of hydrolysis. nih.gov

A proposed general mechanism for the base-catalyzed hydrolysis of a pyrazole ester derivative is depicted below:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester group.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Collapse of Intermediate: The intermediate collapses, leading to the cleavage of the C-O bond and the departure of the pyrazole-containing alkoxide as the leaving group.

Protonation: The pyrazole alkoxide is protonated by water to yield the final pyrazol-3-ol degradation product.

Oxidative Degradation Pathways of this compound

The pyrazole ring itself is generally considered to be relatively stable towards oxidation. globalresearchonline.net However, the substituents attached to the pyrazole core can be susceptible to oxidative degradation. Common oxidative pathways involve the action of reactive oxygen species, which can be generated chemically or biologically.

For instance, the phenylpyrazole insecticide fipronil (B1672679) undergoes oxidation to form fipronil sulfone. nih.govvu.nl This transformation involves the oxidation of the sulfinyl group attached to the pyrazole ring. Similarly, the oxidative metabolism of the pyrazole-containing drug celecoxib (B62257) involves the hydroxylation of a methyl group on the phenyl ring, which is then further oxidized to a carboxylic acid metabolite. researchgate.net These examples highlight that the side chains and functional groups attached to the pyrazole ring are often the primary sites of oxidative attack.

Potential oxidative degradation pathways for a this compound derivative could involve:

Oxidation of Alkyl Side Chains: If alkyl groups are present, they can be oxidized to alcohols, aldehydes, or carboxylic acids.

Hydroxylation of Aromatic Rings: Phenyl or other aromatic substituents can undergo hydroxylation.

Oxidation of Nitrogen or Sulfur Heteroatoms: If other heteroatoms are part of the substituents, they may be susceptible to oxidation.

The specific degradation products will be determined by the nature of the substituents and the oxidizing agent involved.

Photodegradation of this compound and Identification of Photoproducts

Photodegradation, or photolysis, involves the breakdown of a molecule due to the absorption of light energy. The susceptibility of a compound to photodegradation depends on its ability to absorb light in the UV-visible spectrum and the efficiency with which the absorbed energy leads to bond cleavage or rearrangement.

Studies on the pyrazole-containing insecticide fipronil have shown that it can undergo photolysis to form fipronil desulfinyl. nih.govvu.nl This process involves the light-induced cleavage of the sulfinyl group from the pyrazole ring.

The photodegradation of the drug celecoxib has also been investigated. While it shows minimal degradation under simulated sunlight, irradiation at 254 nm can lead to its complete breakdown. researchgate.netnih.gov The identified long-term transformation products in river water under partial sunlight exposure include compounds formed through modifications to the benzenesulfonamide (B165840) and phenyl groups, such as the formation of benzenesulfonic acid and benzoic acid derivatives, as well as hydroxylated products. researchgate.netnih.gov

The specific photoproducts of a this compound derivative would depend on the chromophores present in the molecule and the wavelength of the incident light. Potential photoreactions could include:

Isomerization: Light can induce isomerization of double bonds or rearrangement of the ring systems.

Photo-cleavage: Bonds, particularly those adjacent to chromophores, can be cleaved.

Photo-oxidation: In the presence of oxygen, light can promote oxidative degradation.

Influence of Environmental Factors on this compound Chemical Stability (e.g., pH, Temperature)

The chemical stability of pyrazole derivatives is significantly influenced by environmental factors such as pH and temperature.

pH: The pH of the surrounding medium can have a profound effect on hydrolytic degradation rates. As mentioned, pyrazole ester derivatives exhibit rapid hydrolysis at a basic pH of 8. nih.gov In acidic conditions, the pyrazole ring can be protonated, which may alter its electronic properties and influence the stability of attached functional groups. The rate of hydrolysis often follows a specific pH-rate profile, with stability being maximal at a certain pH and decreasing in more acidic or basic environments.

Temperature: Temperature generally has a direct relationship with the rate of chemical degradation. An increase in temperature provides more kinetic energy to the molecules, accelerating the rates of hydrolysis, oxidation, and other degradation reactions. Forced degradation studies are often conducted at elevated temperatures (e.g., 50-70°C) to accelerate the degradation process and identify potential degradation products in a shorter timeframe. pharmaguideline.com The stability of celecoxib, for example, has been studied at high temperatures (70°C), although it showed minimal alteration under these conditions in river water. nih.gov

Characterization of this compound Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and assessing the potential toxicity of the degradants. The primary analytical techniques used for this purpose are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): LC-MS is a powerful tool for separating degradation products and determining their molecular weights. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions of the degradation products, providing structural information based on the fragmentation patterns. researchgate.netopenresearchlibrary.orgresearchgate.net Studies on pyrazole derivatives have utilized these techniques to propose the structures of various degradation products. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR, ¹³C NMR, and various 2D techniques) is an indispensable tool for the unambiguous structural elucidation of isolated degradation products. scirp.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms in the degradation products can be determined.

The following table summarizes the major degradation products identified for representative pyrazole derivatives, which can serve as a guide for the potential degradation products of a this compound compound.

Parent Compound Degradation Pathway Degradation Product Analytical Technique(s)
FipronilOxidationFipronil sulfoneHPLC, GC-MS
FipronilReductionFipronil sulfideHPLC, GC-MS
FipronilPhotolysisFipronil desulfinylHPLC, GC-MS
FipronilHydrolysisFipronil amideHPLC, GC-MS
CelecoxibPhotodegradation4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acidUPLC-QTOF-MS
CelecoxibPhotodegradation4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acidUPLC-QTOF-MS
CelecoxibPhotodegradationHydroxylated celecoxibUPLC-QTOF-MS
Pyrazole ester derivativeHydrolysisPyrazol-3-olLC-MS

Strategies for Mitigating Chemical Degradation and Enhancing Stability of this compound

Based on the understanding of the degradation pathways, several strategies can be employed to mitigate the chemical degradation and enhance the stability of pyrazole derivatives.

pH Control: For compounds susceptible to hydrolysis, formulating the product in a buffered solution at a pH of maximum stability is a key strategy. For pyrazole esters that degrade in basic conditions, maintaining a neutral or slightly acidic pH would be beneficial.

Structural Modification: As demonstrated with pyrazole esters, introducing bulky groups near a labile functional group can provide steric hindrance and slow down hydrolytic degradation. nih.gov Replacing a hydrolytically unstable group, such as an ester, with a more stable isostere is another effective approach.

Protection from Light: For photolabile compounds, protection from UV and visible light is essential. This can be achieved through the use of opaque or UV-resistant packaging.

Addition of Antioxidants: To prevent oxidative degradation, antioxidants can be included in the formulation. These compounds act as sacrificial substrates, reacting with oxidizing agents before they can degrade the active compound.

Control of Storage Temperature: Storing the compound at lower temperatures can significantly reduce the rates of all degradation reactions. The appropriate storage temperature should be determined based on stability studies.

By implementing these strategies, the shelf-life and efficacy of products containing pyrazole derivatives can be significantly improved.

Future Research Directions and Advanced Methodologies for C20h16cln3

Development of Innovative Synthetic Routes for C20H16ClN3 Isomers

Developing innovative synthetic routes for this compound isomers is a critical area for future research. The complexity of organic molecules necessitates efficient and selective synthesis strategies to access desired isomers with high purity and yield ekb.egmoravek.com. Future efforts will likely focus on several key areas:

Catalysis: Advancements in catalysis, including transition metal, organocatalysis, and enzymatic catalysis, are crucial for achieving precise control over bond formation and functional group transformations ekb.eg. Emerging trends include the use of enzyme catalysis and photocatalysis in organic synthesis acs.org. Further investigation into using metal nanoparticles or metal oxide nanoparticles as novel heterogeneous catalysts also holds potential for enhancing reaction efficiency and selectivity moravek.com.

Cascade Reactions and Multicomponent Techniques: These techniques allow for the synthesis of complex molecules through sequential, interconnected reactions, improving atom economy and reducing synthetic steps ekb.eg.

Flow Chemistry: Utilizing flow chemistry techniques can offer advantages in terms of reaction control, safety, and scalability for the synthesis of this compound isomers neuroquantology.com.

Green Chemistry: The development of more sustainable synthetic methods, emphasizing solvent-free reactions, renewable feedstocks, and waste minimization, is a significant challenge and a priority for future research ekb.egmoravek.comneuroquantology.comopenaccessjournals.com. Task-specific ionic liquids are also being researched for their potential to lead to more efficient and selective reactions moravek.com.

Innovative synthetic strategies are essential for generating diverse compound libraries, which is particularly valuable for exploring the chemical space of this compound isomers and identifying those with desirable properties ekb.eg.

Advanced In-Situ Characterization Techniques for Monitoring this compound Chemical Processes

Advanced in-situ and operando characterization techniques are becoming increasingly important for gaining a deeper understanding of chemical processes involving this compound isomers. These techniques allow for real-time monitoring of reactions and material changes under working conditions, providing invaluable insights into reaction mechanisms and intermediate species oaepublish.commdpi.comiapchem.org. Future research will leverage techniques such as:

In-situ Raman Spectroscopy: This technique provides critical information regarding chemical bond transformations and the dynamic reconstruction of active species during reactions. It allows for non-destructive detection of molecular microstructure information at interfaces during liquid-phase processes mdpi.com.

In-situ X-ray Diffraction (XRD): In-situ XRD enables real-time monitoring of structural dynamics, including crystalline phase identification and lattice constant changes mdpi.comresearchgate.net.

Differential Electrochemical Mass Spectrometry (DEMS): DEMS combines electrochemical testing with real-time mass spectrometry to monitor dynamic gaseous products, offering insights into reaction mechanisms mdpi.com.

In-situ X-ray Absorption Spectroscopy (XAS): XAS provides structural information about atoms and their surrounding ligands, which is crucial for inferring reaction mechanisms by observing changes in catalyst structure, valence state, and coordination oaepublish.com.

Other Techniques: Advanced techniques like in-situ X-ray photoelectron spectroscopy, IR spectroscopy, optical microscopy, electron microscopy, electrochemical atomic microscopy, electrochemical scanning tunneling microscopy, and scanning electrochemical microscopy will also be applied to study the status of catalysts and reaction mechanisms iapchem.org.

These techniques are vital for elucidating reaction mechanisms and facilitating the design of high-performance materials or optimizing synthetic routes for this compound isomers mdpi.com.

Integration of Machine Learning and Artificial Intelligence in this compound Research and Development

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is transforming chemistry research, offering unprecedented accuracy, efficiency, and speed in various domains, including the study of compounds like this compound ijsetpub.comaimlic.com. Future research will increasingly utilize AI/ML for:

Predictive Modeling: AI algorithms can analyze large datasets of chemical information to predict properties such as reactivity, solubility, and other relevant characteristics of this compound isomers ijsetpub.comnfdi4chem.de. This facilitates the identification of promising candidates for specific applications nfdi4chem.de.

Retrosynthetic Planning: AI can analyze and optimize complex synthesis routes, identifying efficient pathways to produce target this compound isomers ijsetpub.comaimlic.comnfdi4chem.de.

High-Throughput Screening: ML algorithms can analyze large datasets to identify molecules with promising activity or desired properties, accelerating the discovery process ijsetpub.comaimlic.com.

Rational Design: AI-driven models can assist in the rational design of this compound analogues with tailored properties by leveraging molecular structure-property relationships researchgate.netacs.org.

Optimization of Reaction Conditions: AI-driven algorithms can optimize reaction conditions (temperature, pressure, catalysts) to minimize waste and improve efficiency in the synthesis of this compound isomers jetir.org.

Despite the significant potential, challenges remain, including data quality, model interpretability, and industrial scalability ijsetpub.com. The availability of large, open, and curated datasets is crucial for the successful application of AI in chemistry nfdi4chem.de.

Exploration of this compound in Supramolecular Chemistry and Advanced Materials Science

The exploration of this compound isomers in supramolecular chemistry and advanced materials science presents exciting future research avenues. Supramolecular chemistry focuses on the study of molecular recognition and high-order assemblies formed by noncovalent interactions acs.organu.edu.au. Compounds with the this compound formula, with their potential for diverse functional groups and structural arrangements, could serve as building blocks for novel supramolecular architectures and functional materials.

Future research directions include:

Design of Supramolecular Assemblies: Utilizing non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic forces, this compound isomers could be designed to self-assemble into complex structures with tailored properties anu.edu.auacs.org.

Development of Functional Materials: this compound isomers could be incorporated into advanced materials such as supramolecular polymers, gels, or metal-organic frameworks (MOFs) acs.orgzioc.ru. These materials could exhibit unique photochemical, sorption, catalytic, or magnetic properties zioc.ru.

Applications in Sensing and Delivery Systems: Supramolecular systems based on this compound isomers could be explored for applications in molecular sensing or as components in systems for selective delivery and controlled release acs.orgzioc.rursc.org.

Organic Electronics and Optoelectronics: Organic molecules play a crucial role in the development of functional materials for electronics and optoelectronics neuroquantology.com. This compound isomers with appropriate electronic and optical properties could be investigated for use in organic semiconductors, conductive polymers, or light-emitting devices neuroquantology.comresearchgate.netacs.org.

Research in this area will involve the rational design of molecules and the understanding of how intermolecular interactions influence the properties of the resulting materials anu.edu.auacs.org.

Rational Design and Synthesis of this compound Analogues with Tailored Chemical Properties

Rational design and synthesis aim to create molecules with specific, desired properties by understanding the relationship between molecular structure and function researchgate.netrsc.org. For this compound, this involves designing analogues with tailored chemical properties for various applications.

Future research will focus on:

Structure-Property Relationship Studies: Detailed investigations into how modifications to the core structure of this compound isomers affect their physical, chemical, and potentially biological properties.

Computational Design: Utilizing computational methods, including quantum mechanics and molecular dynamics simulations, to predict the properties of potential this compound analogues before synthesis numberanalytics.comchiralpedia.comfrontiersin.org. This allows for the efficient exploration of chemical space numberanalytics.com.

Synthesis of Targeted Analogues: Developing synthetic strategies to selectively produce designed analogues with high precision and control ekb.eg.

Exploring Diverse Functionalizations: Introducing various functional groups onto the this compound scaffold to tune properties such as solubility, reactivity, and interaction with other molecules or materials rsc.org.

Chirality Control: Given the potential for stereoisomers within the this compound formula, rational design will also focus on asymmetric synthesis to control chirality and access enantiomerically pure compounds with specific properties ekb.egchiralpedia.com.

This approach, often guided by computational predictions and validated by experimental results, accelerates the discovery and development of molecules with optimized performance for specific applications numberanalytics.comchiralpedia.comfrontiersin.org.

Holistic Integration of Computational and Experimental Approaches in this compound Studies

A holistic integration of computational and experimental approaches is becoming increasingly vital for comprehensive studies of complex organic molecules like this compound. This integrated approach combines the predictive power of computational methods with the validation and discovery capabilities of experimental techniques numberanalytics.comacs.orgresearchgate.net.

Key aspects of this integration in future this compound research include:

Computational Predictions Guiding Experiments: Using computational models to predict reaction outcomes, molecular properties, or potential interactions of this compound isomers, thereby guiding experimental design and reducing the need for extensive trial-and-error numberanalytics.comchiralpedia.comfrontiersin.orgacs.org.

Experimental Data Refining Computational Models: Experimental results provide crucial data for validating and refining computational models, improving their accuracy and predictive power chiralpedia.com.

Multiscale Modeling: Employing multiscale modeling approaches that combine different levels of theoretical detail to study the behavior of this compound isomers across various scales, from molecular interactions to potential system-level effects numberanalytics.com.

Data-Driven Approaches: Integrating experimental data into data-driven and machine learning models to extract meaningful chemical insights and accelerate targeted synthesis and optimization acs.org.

Automated Platforms: The development of autonomous platforms that integrate AI and automation to streamline laboratory workflows and accelerate research outcomes ijsetpub.comaimlic.com.

This synergistic approach allows for a more efficient and comprehensive understanding of the synthesis, properties, and potential applications of this compound isomers.

Compound Names and PubChem CIDs

The formula this compound represents a molecular formula, and there can be numerous structural isomers with this formula. Identifying specific named compounds with this exact formula and readily available PubChem CIDs can be challenging as PubChem primarily lists specific, characterized compounds. However, some databases may list entries by formula or partial structure.

Q & A

Q. How can researchers integrate computational and experimental data to model C20_{20}H16_{16}ClN3_3's reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian) to predict reaction pathways, then validate with kinetic experiments (e.g., stopped-flow spectroscopy). Use Bland-Altman plots to assess agreement between computed activation energies and empirical data. Publish computational input files and raw kinetic traces in supplementary materials .

Ethical & Collaborative Considerations

Q. Q. What steps mitigate ethical risks in toxicity studies of C20_{20}H16_{16}ClN3_3?

  • Methodological Answer : Follow institutional guidelines for animal/human cell line use, including ethics committee approvals. Pre-screen compounds using in silico toxicity predictors (e.g., ProTox-II) to prioritize safer analogs. Collaborate with regulatory experts to align protocols with OECD/ICH standards .

Q. Q. How should interdisciplinary teams allocate tasks in C20_{20}H16_{16}ClN3_3 research projects?

  • Methodological Answer : Define roles using a Gantt chart: synthetic chemists handle synthesis/purification, computational chemists model SAR, and pharmacologists design bioassays. Hold weekly sync meetings to review milestones and adjust workflows. Use version-controlled platforms (GitHub, LabArchives) for data sharing .

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